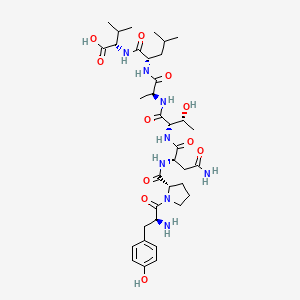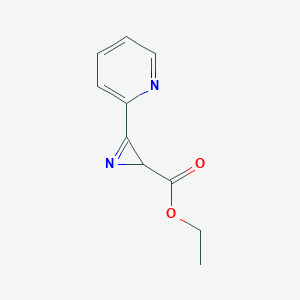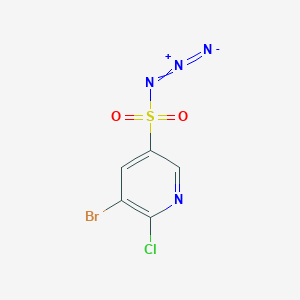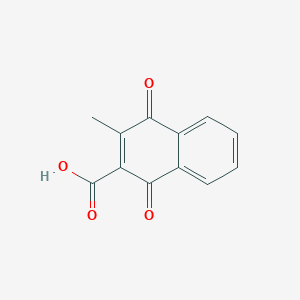
2H-Pyran-3-carboxylic acid, 6-butyl-2-oxo-5-propyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-3-carboxylic acid, 6-butyl-2-oxo-5-propyl-, ethyl ester is a chemical compound belonging to the pyran family. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This specific compound is characterized by its unique structure, which includes butyl and propyl groups attached to the pyran ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-3-carboxylic acid, 6-butyl-2-oxo-5-propyl-, ethyl ester typically involves the esterification of the corresponding carboxylic acid. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and an alcohol, such as ethanol, under reflux conditions. The reaction can be represented as follows:
6-butyl-2-oxo-5-propyl-2H-pyran-3-carboxylic acid+ethanolH2SO4ethyl ester+water
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran-3-carboxylic acid, 6-butyl-2-oxo-5-propyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyran derivatives.
Aplicaciones Científicas De Investigación
2H-Pyran-3-carboxylic acid, 6-butyl-2-oxo-5-propyl-, ethyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2H-Pyran-3-carboxylic acid, 6-butyl-2-oxo-5-propyl-, ethyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyran-3-carboxylic acid, 5,6-dihydro-2-oxo-, ethyl ester: Similar structure but lacks the butyl and propyl groups.
Methyl 2-oxo-2H-pyran-3-carboxylate: Similar core structure but with a methyl ester group instead of an ethyl ester group.
6-Butoxy-3,6-dihydro-2H-pyran-2-carboxylic acid ethyl ester: Similar structure but with a butoxy group instead of a butyl group.
Uniqueness
The presence of both butyl and propyl groups in 2H-Pyran-3-carboxylic acid, 6-butyl-2-oxo-5-propyl-, ethyl ester makes it unique compared to its analogs. These groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable molecule for various applications.
Propiedades
Número CAS |
849553-61-3 |
|---|---|
Fórmula molecular |
C15H22O4 |
Peso molecular |
266.33 g/mol |
Nombre IUPAC |
ethyl 6-butyl-2-oxo-5-propylpyran-3-carboxylate |
InChI |
InChI=1S/C15H22O4/c1-4-7-9-13-11(8-5-2)10-12(15(17)19-13)14(16)18-6-3/h10H,4-9H2,1-3H3 |
Clave InChI |
PXCQSUZZWUCSJI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C=C(C(=O)O1)C(=O)OCC)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3R)-5-[(Benzyloxy)methyl]-3-methylhex-5-enal](/img/structure/B14179278.png)

![1,3-Dimethyl-7-(2-methylpropyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14179285.png)

![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179292.png)
![[(2S,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-(prop-2-en-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate](/img/structure/B14179299.png)
![1-{[3-(4-Chlorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one](/img/structure/B14179300.png)
![(2S)-2-[(2S,3S)-3-phenyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B14179303.png)
![(1S,6R,7S)-7-Nitrobicyclo[4.1.0]heptan-2-one](/img/structure/B14179304.png)
